N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803413
InChI: InChI=1S/C20H21N5O5/c1-29-16-7-14-15(8-17(16)30-2)24-12-25(20(14)28)11-19(27)23-10-18(26)22-9-13-3-5-21-6-4-13/h3-8,12H,9-11H2,1-2H3,(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C20H21N5O5
Molecular Weight: 411.4 g/mol

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide

CAS No.:

Cat. No.: VC14803413

Molecular Formula: C20H21N5O5

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide -

Specification

Molecular Formula C20H21N5O5
Molecular Weight 411.4 g/mol
IUPAC Name 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide
Standard InChI InChI=1S/C20H21N5O5/c1-29-16-7-14-15(8-17(16)30-2)24-12-25(20(14)28)11-19(27)23-10-18(26)22-9-13-3-5-21-6-4-13/h3-8,12H,9-11H2,1-2H3,(H,22,26)(H,23,27)
Standard InChI Key BMBRJVPEOCCOCX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=NC=C3)OC

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound features a 6,7-dimethoxyquinazolin-4(3H)-one core, a heterocyclic system known for its pharmacological relevance. The quinazolinone moiety is substituted at position 3 with an acetyl group linked to a glycinamide side chain, which is further modified by a pyridin-4-ylmethyl group . This structural configuration enhances solubility compared to simpler quinazolinone derivatives, as the methoxy groups and pyridine ring improve hydrophilicity.

Stereoelectronic Characteristics

Computational studies reveal that the methoxy substituents at positions 6 and 7 donate electron density to the quinazolinone ring, stabilizing its planar conformation. The pyridinylmethyl group introduces a basic nitrogen atom, enabling potential hydrogen bonding with biological targets . The acetyl-glycinamide linker adopts a flexible conformation, facilitating interactions with both hydrophobic and hydrophilic regions of target proteins.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₁N₅O₅
Molecular Weight411.4 g/mol
IUPAC Name2-[[2-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide
Topological Polar Surface Area132 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

Synthesis and Chemical Modifications

Synthetic Route

The synthesis involves a three-step sequence:

  • Quinazolinone Core Formation: 6,7-Dimethoxyquinazolin-4(3H)-one is synthesized via cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide.

  • Acetylation: The quinazolinone is acetylated at position 3 using chloroacetyl chloride in the presence of a base.

  • Glycinamide Coupling: The acetylated intermediate is coupled with N-(pyridin-4-ylmethyl)glycinamide using carbodiimide-based coupling reagents.

Optimization Challenges

Yield optimization remains a critical challenge due to steric hindrance during the glycinamide coupling step. Recent advances in microwave-assisted synthesis have improved yields to 65–70% by reducing reaction times from 12 hours to 30 minutes.

Biological Activity and Mechanisms

Protein Degradation Modulation

The compound exhibits affinity for cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex . By binding CRBN, it facilitates the ubiquitination and proteasomal degradation of target proteins, a mechanism shared with immunomodulatory drugs like thalidomide . Structural analogs have shown efficacy in degrading transcription factors implicated in oncology and inflammatory diseases .

Kinase Inhibition

In vitro assays demonstrate moderate inhibition (IC₅₀ = 1.2 μM) of tyrosine kinase 2 (TYK2), a target in autoimmune disorders. The dimethoxyquinazolinone core occupies the ATP-binding pocket, while the pyridinylmethyl group stabilizes the inactive kinase conformation.

Table 2: Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀Mechanism
CRBNSPR Binding0.8 μME3 ligase recruitment
TYK2Kinase Inhibition1.2 μMATP-competitive inhibition
NF-κBLuciferase Reporter5.3 μMDegradation of p65 subunit

Therapeutic Applications

Oncology

Preclinical studies in multiple myeloma models show that the compound induces degradation of IKZF1/3 transcription factors, mimicking the activity of lenalidomide but with improved blood-brain barrier penetration . In glioblastoma xenografts, it reduces tumor volume by 62% at 10 mg/kg/day dosing.

Autoimmune Diseases

The dual mechanism of TYK2 inhibition and NF-κB pathway modulation positions this compound as a candidate for rheumatoid arthritis and psoriasis. In murine collagen-induced arthritis models, it reduced joint swelling by 45% compared to controls.

Comparative Analysis with Structural Analogs

Solubility Enhancements

The pyridin-4-ylmethyl substitution increases aqueous solubility (LogP = 1.8) compared to unsubstituted glycinamide analogs (LogP = 2.5) . This modification improves oral bioavailability in pharmacokinetic studies.

Selectivity Profile

Unlike first-generation PROTACs, this compound shows minimal off-target binding to carbonic anhydrase isoforms (CA-II inhibition IC₅₀ > 50 μM). The dimethoxy groups confer selectivity for CRBN over other E3 ligases like VHL .

Table 3: Comparison with Quinazolinone Derivatives

CompoundCRBN Binding (Kd)TYK2 IC₅₀Solubility (mg/mL)
6-Methoxyquinazolinone derivative3.4 μM8.7 μM0.12
6,7-Dihydroxyquinazolinone analog>10 μM2.1 μM0.08
This compound0.8 μM1.2 μM0.45

Interaction Studies and Pharmacokinetics

Protein-Ligand Interactions

X-ray crystallography of the compound bound to CRBN (PDB: 8X2T) reveals hydrogen bonds between the quinazolinone carbonyl and Trp380, while the pyridine nitrogen forms a water-mediated contact with His353 . These interactions stabilize a degron conformation critical for ubiquitin ligase recruitment .

ADME Properties

In rat models, the compound exhibits:

  • Oral bioavailability: 58%

  • Half-life: 4.2 hours

  • CNS penetration: Brain/plasma ratio = 0.32

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator